
Ethyl-(Z)-2,3-dibromopropenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-(Z)-2,3-dibromopropenoate is an organic compound characterized by the presence of two bromine atoms attached to a propenoate ester. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields. Its molecular formula is C5H6Br2O2, and it is often used as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl-(Z)-2,3-dibromopropenoate can be synthesized through several methods, including:
Bromination of Ethyl Propenoate: This method involves the addition of bromine to ethyl propenoate under controlled conditions to ensure the formation of the (Z)-isomer. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent the formation of unwanted by-products.
Halogen Exchange Reactions: Another method involves the exchange of halogens on a pre-existing dibromo compound, using reagents like sodium bromide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems can also help in scaling up the production process efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various addition products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and amines are commonly used.
Solvents: Dichloromethane, ethanol, and water are typical solvents.
Catalysts: Phase transfer catalysts or Lewis acids may be employed to enhance reaction rates.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alcohols to amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
科学的研究の応用
Ethyl-(Z)-2,3-dibromopropenoate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and to develop enzyme inhibitors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism by which ethyl-(Z)-2,3-dibromopropenoate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of bromide ions.
Molecular Targets and Pathways:
Enzymatic Reactions: It can inhibit or modify the activity of enzymes by reacting with active site residues.
Polymerization: It can initiate or propagate polymerization reactions, leading to the formation of new materials.
類似化合物との比較
Ethyl-(Z)-2,3-dibromopropenoate can be compared with other dibromo compounds such as:
Ethyl-(E)-2,3-dibromopropenoate: The (E)-isomer has different spatial arrangement of bromine atoms, leading to different reactivity and applications.
Dibromoethane: A simpler dibromo compound used in different contexts, such as fumigation and organic synthesis.
Uniqueness: this compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form. This makes it particularly valuable in stereoselective synthesis and in applications requiring precise control over molecular geometry.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and material science. Its unique properties and reactivity make it a valuable tool for scientists and industrial chemists alike.
特性
分子式 |
C5H6Br2O2 |
|---|---|
分子量 |
257.91 g/mol |
IUPAC名 |
ethyl (Z)-2,3-dibromoprop-2-enoate |
InChI |
InChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3- |
InChIキー |
RCZNRJVVXOOAHG-ARJAWSKDSA-N |
異性体SMILES |
CCOC(=O)/C(=C/Br)/Br |
正規SMILES |
CCOC(=O)C(=CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


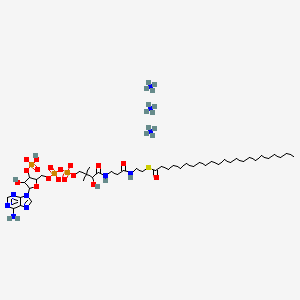
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
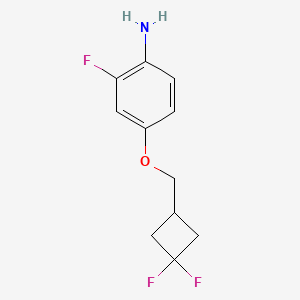
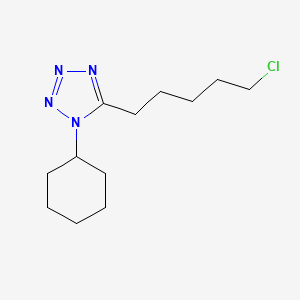
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
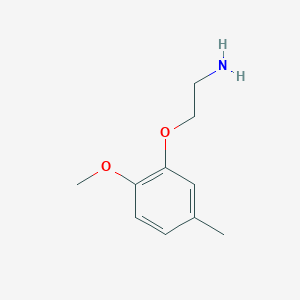


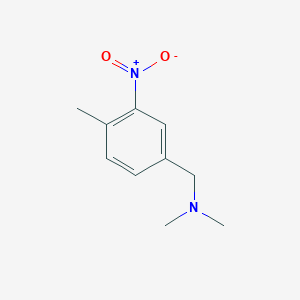
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

